2-Methoxy-3-(2,2,2-trifluoroethyl)pyridine
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Overview
Description
2-Methoxy-3-(2,2,2-trifluoroethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 2-position and a trifluoroethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-(2,2,2-trifluoroethyl)pyridine typically involves the introduction of the trifluoroethyl group to a pyridine derivative. One common method is the reaction of 2-methoxypyridine with a trifluoroethylating agent under controlled conditions. The reaction may require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-(2,2,2-trifluoroethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trifluoroethyl group can be reduced to form a difluoroethyl or ethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-formyl-3-(2,2,2-trifluoroethyl)pyridine, while reduction of the trifluoroethyl group can produce 2-methoxy-3-ethylpyridine .
Scientific Research Applications
2-Methoxy-3-(2,2,2-trifluoroethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(2,2,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
- 2-Methoxy-3-(trifluoromethyl)pyridine
- 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
- 2,2,2-Trifluoroethyl methacrylate
Comparison: Compared to similar compounds, 2-Methoxy-3-(2,2,2-trifluoroethyl)pyridine is unique due to the presence of both a methoxy and a trifluoroethyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8F3NO |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
2-methoxy-3-(2,2,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C8H8F3NO/c1-13-7-6(3-2-4-12-7)5-8(9,10)11/h2-4H,5H2,1H3 |
InChI Key |
ZHUUAQODDWTVBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)CC(F)(F)F |
Origin of Product |
United States |
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